molecular formula C15H21NO B1228788 Oxoprolintane CAS No. 35259-27-9

Oxoprolintane

Cat. No.: B1228788
CAS No.: 35259-27-9
M. Wt: 231.33 g/mol
InChI Key: ANRHNWFWBMIJAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oxoprolintane can be synthesized through the reaction of prolintane with specific reagents under controlled conditions. One method involves the oxidation of prolintane using an oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium. The reaction typically requires careful temperature control and monitoring to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Oxoprolintane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Oxoprolintane has been studied for its potential therapeutic effects. Research indicates that it may exhibit properties similar to those of prolintane, which is known for its stimulant effects and potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Table 1: Pharmacological Properties of this compound

PropertyDescription
Chemical StructureC10_{10}H13_{13}N1_{1}O1_{1}
Mechanism of ActionDopaminergic and noradrenergic activity
Potential UsesADHD treatment, cognitive enhancement
Side EffectsSimilar to other stimulants (e.g., insomnia, anxiety)

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies have indicated that while it shares some metabolic pathways with known psychoactive substances, its toxicity profile remains to be fully elucidated.

Case Study: Toxicity Analysis in Romania

A study conducted on new psychoactive substances (NPSs) in Romania identified this compound as a metabolite in urine samples from individuals suspected of drug use. The analysis utilized gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) to detect metabolites associated with this compound exposure. The findings suggested that while this compound was present, the primary concern was the presence of more potent stimulants like alpha-PVP .

Metabolic Pathways

Research has shown that this compound undergoes significant metabolic transformations in the human body. Understanding these pathways is crucial for predicting the pharmacokinetics and potential interactions with other drugs.

Table 2: Metabolic Pathways of this compound

MetaboliteDetection MethodKey Findings
Hydroxyphenyl-prolintaneGC-MSMajor metabolite identified in urine samples
Alpha-PVP MetabolitesLC-HRMSDetected alongside this compound in toxicology studies

Research Insights

Recent studies have emphasized the need for further investigation into the pharmacodynamic properties of this compound. For example, a review highlighted its structural analogies with other psychoactive compounds and suggested exploring its potential role in modulating neurotransmitter systems .

Mechanism of Action

Oxoprolintane exerts its effects primarily through its interaction with the norepinephrine and dopamine reuptake systems. By inhibiting the reuptake of these neurotransmitters, this compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Biological Activity

Oxoprolintane, a compound derived from prolintane, has garnered attention due to its potential biological activities, particularly in the context of drug metabolism and its enzymatic interactions. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Background

This compound is synthesized through the oxidation of prolintane, a psychoactive substance. The enzymatic conversion primarily involves aldehyde oxidase, a molybdenum-containing enzyme that plays a crucial role in the metabolism of various drugs and xenobiotics. The metabolic pathway is significant as it influences the pharmacokinetics and pharmacodynamics of compounds that undergo such transformations.

Enzymatic Activity and Metabolism

Research indicates that aldehyde oxidase is pivotal in the formation of this compound from prolintane. A study highlighted that this enzyme exhibits high activity towards prolintane, leading to the production of this compound under specific conditions . The oxidation process can be influenced by various factors including substrate concentration and the presence of inhibitors.

Key Findings on Aldehyde Oxidase Activity

  • Substrate Specificity : Aldehyde oxidase shows a preference for certain substrates, with prolintane being a notable example. The enzyme's activity varies significantly across species, which complicates predictions regarding drug interactions in humans based on animal models .
  • Inhibition Studies : Various inhibitors have been tested for their effects on aldehyde oxidase activity. For instance, raloxifene was identified as a potent inhibitor with an IC50 value around 3 nM, indicating a strong potential for drug-drug interactions when co-administered with other medications metabolized by aldehyde oxidase .

Biological Activity and Pharmacological Implications

The biological activity of this compound extends beyond its metabolic pathway. It has been investigated for its potential therapeutic effects, particularly in the context of neuropharmacology and cancer treatment.

Case Studies and Research Findings

  • Neuropharmacological Effects :
    • A study on prolintane derivatives indicated that modifications could enhance their neuroactive properties. This compound's role as an active metabolite suggests it may contribute to the psychoactive effects observed with prolintane usage .
  • Anticancer Activity :
    • Recent research into derivatives of 5-oxopyrrolidine compounds has shown promising anticancer properties against A549 lung cancer cells. While this compound itself was not directly tested, its structural relatives indicate potential pathways for further exploration in cancer therapeutics .

Data Table: Inhibition Potency of Aldehyde Oxidase

The following table summarizes the inhibitory effects of various compounds on aldehyde oxidase activity, which is relevant to understanding the metabolic fate of this compound:

InhibitorIC50 (nM)Mode of Inhibition
Raloxifene3Uncompetitive
Clozapine3900Competitive
Ethinyl Estradiol440Competitive
β-Estradiol12000Competitive

This table illustrates the varying degrees of inhibition that different compounds exert on aldehyde oxidase, which is crucial for predicting interactions involving this compound .

Properties

IUPAC Name

1-(1-phenylpentan-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-7-14(16-11-6-10-15(16)17)12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRHNWFWBMIJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956702
Record name 1-(1-Phenylpentan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35259-27-9
Record name Oxoprolintane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035259279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Phenylpentan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXOPROLINTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866CG2VK1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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